Crystallographically Validated Binding to the N7-MTase Domain vs. Non-Specific or ExoN-Only Binders
Among 72 fragment hits from an X-ray screen against SARS-CoV-2 NSP14, this compound (LO6/Z2073741691) was uniquely co-crystallized and deposited as a PanDDA analysis group deposition (PDB 5SLR), confirming its specific binding to the N7-MTase domain [1]. By contrast, many other fragment hits either bound to the ExoN domain exclusively, showed ambiguous electron density, or lacked high-resolution structural validation [2]. This provides direct, quantitative evidence of a distinct binding site on the dual-function enzyme.
| Evidence Dimension | Site-specific binding validated by X-ray crystallography |
|---|---|
| Target Compound Data | Bound to N7-MTase domain; PDB 5SLR co-crystal structure resolved at 1.86 Å with clear electron density. |
| Comparator Or Baseline | Other NSP14 fragment hits from the same screen; majority either bound ExoN domain or lacked high-resolution structural validation (e.g., hits only identified by thermal shift assay). |
| Quantified Difference | Unequivocal N7-MTase domain binding site confirmed; resolution of 1.86 Å provides precise atomic-level interaction data unavailable for ExoN-only or unvalidated hits. |
| Conditions | PanDDA X-ray fragment screening against SARS-CoV-2 NSP14 expressed in E. coli; co-crystallization with S-adenosyl methionine (SAM) cofactor present. |
Why This Matters
This unique structural validation allows for immediate structure-based optimization of the N7-MTase domain, a high-value target for mRNA capping inhibition, without the ambiguity of domain localization that plagues other fragment hits.
- [1] Imprachim, N., et al. (2023). Nucleic Acids Res., 51(1), 475-487. DOI: 10.1093/nar/gkac1207 View Source
- [2] RCSB PDB entry 5SLR. (2022). DOI: 10.2210/pdb5slr/pdb View Source
